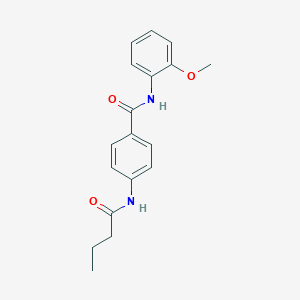
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide involves its ability to interact with various molecular targets, including proteins and enzymes. 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells. 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer cells, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation. In neurology, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to improve cognitive function and protect against neurodegeneration. In immunology, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to modulate the immune response and act as an anti-inflammatory agent.
実験室実験の利点と制限
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for various assays and experiments. However, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide also has some limitations, including its low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide, including the development of new synthesis methods to improve the yield and purity of the compound, the identification of new molecular targets for 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide, and the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide and its potential side effects.
合成法
The synthesis of 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide involves the reaction between 4-aminobenzoic acid and butyryl chloride, followed by the reaction with 2-methoxyaniline. The resulting product is purified through recrystallization to obtain pure 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide. The synthesis of 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been studied extensively, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In immunology, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to modulate the immune response and act as an anti-inflammatory agent.
特性
製品名 |
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide |
|---|---|
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC名 |
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-6-17(21)19-14-11-9-13(10-12-14)18(22)20-15-7-4-5-8-16(15)23-2/h4-5,7-12H,3,6H2,1-2H3,(H,19,21)(H,20,22) |
InChIキー |
BSPSRPSGDCUBFW-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
正規SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215401.png)
![6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B215404.png)
![ethyl 1-[4-({4-[5-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-5-carboxylate](/img/structure/B215406.png)


![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)
![3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B215418.png)
![3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B215420.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide](/img/structure/B215421.png)

![4-(butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215425.png)
![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)

